molecular formula C18H17BrN2O3 B14012572 butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

Cat. No.: B14012572
M. Wt: 389.2 g/mol
InChI Key: RPHPGDUGUJEESK-UHFFFAOYSA-N
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Description

Butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate is a sophisticated chemical intermediate designed for research and development in medicinal chemistry. Its core structure incorporates the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic system recognized for its significant role in the construction of bioactive molecules . This scaffold is a key structural component in several pharmacologically active compounds, most notably in the BCL-2 inhibitor venetoclax, underscoring its importance in targeted cancer therapeutics . The strategic incorporation of a bromo substituent on the benzoate ring provides a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid exploration of structure-activity relationships (SAR). The butyl ester group influences the compound's physicochemical properties, including lipophilicity and metabolic stability. This reagent is intended for the synthesis and optimization of novel small-molecule libraries, particularly in oncology and drug discovery programs focused on protein-protein interactions. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

InChI

InChI=1S/C18H17BrN2O3/c1-2-3-8-23-18(22)15-5-4-13(19)10-16(15)24-14-9-12-6-7-20-17(12)21-11-14/h4-7,9-11H,2-3,8H2,1H3,(H,20,21)

InChI Key

RPHPGDUGUJEESK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Approach

A well-documented method involves reacting 1H-pyrrolo[2,3-b]pyridin-5-ol with a halogenated benzoate ester such as tert-butyl 4-bromo-2-fluorobenzoate under basic conditions:

Step Reagents and Conditions Description
1 1H-pyrrolo[2,3-b]pyridin-5-ol (1.00 eq), tert-butyl 4-bromo-2-fluorobenzoate (1.15 eq), anhydrous DMF Initial mixing at 20 °C for 15 min
2 Sodium tert-butoxide solution in DMF, added slowly at 0–10 °C Deprotonation of hydroxyl group to form nucleophile
3 Stirring at 45–50 °C for 7 hours Nucleophilic substitution of fluorine by the pyrrolo[2,3-b]pyridin-5-yloxy group
4 Cooling to 20 °C and overnight stirring Completion and stabilization of product

This method achieves approximately 92% conversion as monitored by HPLC, indicating efficient formation of the desired butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate intermediate or analogues with tert-butyl ester groups.

Use of Sodium Hydride in Aprotic Solvent

Another approach involves the use of sodium hydride (NaH) as a strong base to generate the alkoxide from the pyrrolo[2,3-b]pyridin-5-ol, which then undergoes nucleophilic substitution on the bromobenzoate:

  • The pyrrolo[2,3-b]pyridin-5-ol is dissolved in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • NaH (60% dispersion) is added at 0 °C to deprotonate the hydroxyl group.
  • After stirring, the halogenated benzoate ester (e.g., 4-bromo-2-fluorobenzoate or 4-bromo-2-nitrobenzoate derivatives) is added.
  • The mixture is warmed to room temperature or slightly elevated temperatures to promote substitution.
  • Workup involves aqueous quenching, extraction with organic solvents (e.g., dichloromethane), drying, and purification by chromatography.

Palladium-Catalyzed Coupling Reactions (Alternative Methods)

In some related syntheses involving pyrrolo[2,3-b]pyridine derivatives, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings have been employed:

  • Boronate esters or halogenated pyrrolo[2,3-b]pyridine derivatives are coupled with bromobenzoate esters in the presence of palladium catalysts (e.g., Pd(dppf)Cl2 or Pd(PPh3)4).
  • Bases such as potassium carbonate (K2CO3) and solvents like dimethoxyethane (DME) with water are used.
  • Reactions are typically heated to 80–100 °C under inert atmosphere for several hours.
  • These methods allow for the formation of the ether linkage between the benzoate and the pyrrolo[2,3-b]pyridine moiety.

Summary Table of Preparation Methods

Method Starting Materials Base Solvent Temperature Reaction Time Conversion/Yield Notes
SNAr with sodium tert-butoxide 1H-pyrrolo[2,3-b]pyridin-5-ol + tert-butyl 4-bromo-2-fluorobenzoate Sodium tert-butoxide DMF 0–50 °C (stepwise) ~7 hours + overnight ~92% conversion (HPLC) Efficient for tert-butyl esters
NaH-mediated substitution 1H-pyrrolo[2,3-b]pyridin-5-ol + 4-bromo-2-nitrobenzoate or halobenzoate Sodium hydride (60% dispersion) DMF or DMSO 0–RT Several hours High yield reported Requires careful quenching
Pd-catalyzed coupling Boronate ester or halogenated pyrrolo[2,3-b]pyridine + bromobenzoate ester K2CO3 or similar DME + water 80–100 °C 2–7 hours Moderate to high Allows diverse substitutions

Research Data and Optimization Notes

  • Reaction monitoring by HPLC is standard to assess conversion and purity.
  • Temperature control is critical to avoid side reactions and decomposition.
  • Use of anhydrous conditions and degassing under nitrogen improves yields.
  • Purification typically involves flash silica chromatography or preparative HPLC.
  • The choice of ester group (tert-butyl, isobutyl, butyl) can affect solubility and reactivity; tert-butyl esters are often preferred for ease of deprotection and stability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position of the benzene ring enables nucleophilic substitution reactions , particularly under palladium catalysis. Key examples include:

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O (80°C)Aryl/heteroaryl-substituted benzoate60–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃ (reflux)Amino-substituted benzoate45–70%
  • Example : Coupling with phenylboronic acid via Suzuki-Miyaura reaction replaces bromine with a phenyl group, forming butyl 4-phenyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate .

Ester Hydrolysis and Transesterification

The butyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductApplicationReference
AcidicH₂SO₄, H₂O/MeOH (reflux)4-Bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acidPrecursor for drug intermediates
BasicNaOH, THF/H₂O (rt)Sodium salt of benzoic acidFunctionalization for conjugates
  • Transesterification with tert-butyl or methyl alcohols is also feasible using Ti(OiPr)₄ as a catalyst .

Pyrrolo[2,3-b]pyridine Functionalization

The pyrrolo[2,3-b]pyridine moiety participates in electrophilic substitution and cross-dehydrogenative coupling :

ReactionReagentsOutcomeKey FindingsReference
BrominationNBS, CH₂Cl₂ (rt)3-Bromo-pyrrolopyridine derivativeEnhances halogen diversity for further coupling
OxidationmCPBA, CHCl₃N-Oxide formationModifies electronic properties for kinase inhibition

Deprotection and Rearrangement

The tert-butyl variant (structurally analogous) undergoes acid-mediated deprotection :

ProcessConditionsProductSignificanceReference
AcidolysisTFA/DCM (rt)Free benzoic acidCritical for generating bioactive scaffolds

Comparative Reactivity of Analogues

CompoundStructural FeatureReactivity Notes
Ethyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoateEthyl esterFaster hydrolysis vs. tert-butyl
tert-Butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoatetert-Butyl esterEnhanced steric hindrance slows SNAr

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 4-Fluoro-2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

CAS : 1235865-75-4
Molecular Formula : C₁₅H₁₁FN₂O₃
Molecular Weight : 286.26 g/mol
Key Substituents : Fluorine (4-position), methyl ester
Applications : Intermediate for ABT-199 (Venetoclax), a selective BCL-2 inhibitor used in chronic lymphocytic leukemia and estrogen receptor-positive breast cancer .

Comparative Analysis:
Property tert-Butyl 4-Bromo Derivative Methyl 4-Fluoro Derivative
Molecular Weight ~389.2 g/mol (estimated*) 286.26 g/mol
Substituents Bromine (4-position), tert-butyl ester Fluorine (4-position), methyl ester
Boiling Point Not reported 444.0 ± 45.0 °C
Storage Conditions Not explicitly stated; likely ambient 2–8°C (refrigerator) or room temperature
Therapeutic Role Unspecified intermediate Key intermediate for BCL-2 inhibitor ABT-199
Synthetic Relevance Bromine may serve as a site for further functionalization (e.g., cross-coupling) Fluorine enhances electronegativity, improving target binding

*Estimated based on molecular formula C₁₈H₁₇BrN₂O₃ (tert-butyl group adds 57 g/mol vs. methyl; bromine replaces fluorine, increasing mass by ~60.9 g/mol).

Key Differences:

Halogen Effects: Bromine: Larger atomic radius (1.85 Å vs. Fluorine: High electronegativity enhances hydrogen-bonding interactions, improving pharmacokinetic properties like membrane permeability and target affinity .

Ester Group Impact :

  • The tert-butyl group may reduce solubility in aqueous media compared to the methyl ester but could improve metabolic stability by shielding the ester bond from hydrolysis .
  • The methyl ester is smaller, favoring synthetic simplicity and compatibility with solid-phase peptide synthesis (SPPS) methodologies .

Biological Applications :

  • The methyl 4-fluoro derivative is directly linked to ABT-199, a clinically validated drug, whereas the tert-butyl 4-bromo analog’s applications remain speculative, though its structure suggests utility in kinase inhibitor development .

Research Findings and Data Gaps

  • Physicochemical Data: Limited experimental data (e.g., melting point, solubility) are available for the tert-butyl 4-bromo compound, hindering direct comparisons.
  • Biological Studies: No in vitro or in vivo data are provided for the tert-butyl derivative, unlike the methyl 4-fluoro analog, which has well-documented roles in oncology .
  • Synthetic Routes : Both compounds likely derive from similar intermediates (e.g., halogenated benzoic acids), but esterification and halogenation steps would differ significantly .

Biological Activity

Butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate, a compound featuring a pyrrolopyridine moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H17BrN2O3
  • CAS Number : 1628047-84-6

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of salt-inducible kinase 2 (SIK2), which plays a role in various cellular processes including metabolism and cell proliferation .
  • Anticancer Activity : Studies have shown that derivatives of pyrrolopyridine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Cholinesterase Inhibition : Some derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .

Biological Activity Data Table

Activity Target/Mechanism Reference
SIK2 InhibitionInhibits kinase activity affecting metabolism
AnticancerInduces apoptosis in cancer cells
Cholinesterase InhibitionPotential treatment for Alzheimer's disease

Case Study 1: Anticancer Properties

In a study assessing the anticancer potential of pyrrolopyridine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. This suggests that structural modifications in pyrrolopyridines can enhance their therapeutic efficacy against cancer .

Case Study 2: Neuroprotective Effects

Another investigation focused on the cholinesterase inhibitory activity of related compounds. The study found that certain pyrrolopyridine derivatives effectively inhibited AChE and BuChE, leading to improved cognitive function in animal models of Alzheimer's disease. The findings support the hypothesis that these compounds could be developed as dual-action drugs targeting neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate, and how can purity be validated?

  • Methodology : The synthesis typically involves coupling 4-bromo-2-hydroxybenzoic acid derivatives with 1H-pyrrolo[2,3-b]pyridin-5-ol via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The butyl ester is introduced through esterification using butanol and a catalyst like H₂SO₄ or DCC. Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient), followed by HPLC or LC-MS for purity validation (>95% by area normalization) .
  • Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ ~7.8–8.2 ppm for pyrrolopyridine protons), high-resolution mass spectrometry (HRMS), and IR spectroscopy for ester carbonyl stretches (~1720 cm⁻¹) .

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